Synthesis Yield and Purity: Racemic 1-(6-Bromopyridin-3-yl)ethanol vs. Precursor
The racemic synthesis of 1-(6-Bromopyridin-3-yl)ethanol from its ketone precursor (3-acetyl-6-bromopyridine) proceeds with a high yield under mild conditions. The target compound is obtained in 97% yield as a light yellow oil, with a purity suitable for further derivatization without extensive purification. This yield is notably higher than the 60% yield reported for the reduction of the non-brominated analog 3-acetylpyridine under similar conditions, likely due to the electron-withdrawing effect of the bromine activating the carbonyl group .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 97% yield (0.59 g from 0.60 g ketone) |
| Comparator Or Baseline | 3-Acetylpyridine (non-brominated analog) |
| Quantified Difference | +37% absolute yield |
| Conditions | NaBH₄ reduction in EtOH/H₂O at room temperature for 0.5 h |
Why This Matters
A 97% yield in a single, simple reduction step offers substantial cost and time savings for gram-scale synthesis, making it an efficient choice for building block procurement.
